4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile
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Overview
Description
4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile is a complex organic compound with a unique structure that includes an aniline derivative, a piperidine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the aniline derivative: This can be achieved through the nitration of benzene followed by reduction to form 3-aminobenzene.
Synthesis of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling reactions: The aniline derivative is then coupled with the piperidine ring through a series of reactions, including amination and nitrile formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The aromatic ring and piperidine ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarboxamide
- 4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarboxylate
Uniqueness
4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
332114-19-9 |
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Molecular Formula |
C20H24N4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(3-aminoanilino)-1-(2-phenylethyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C20H24N4/c21-16-20(23-19-8-4-7-18(22)15-19)10-13-24(14-11-20)12-9-17-5-2-1-3-6-17/h1-8,15,23H,9-14,22H2 |
InChI Key |
RFCBQHYUXGHZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)NC2=CC=CC(=C2)N)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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